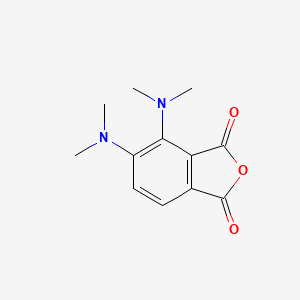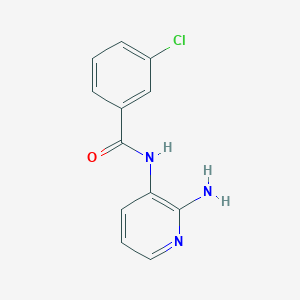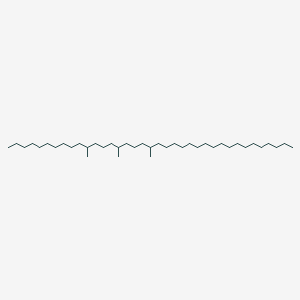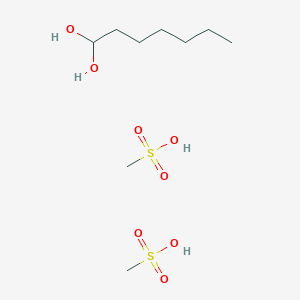![molecular formula C13H24Ge2 B14298581 Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane CAS No. 113419-98-0](/img/structure/B14298581.png)
Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane is an organogermanium compound characterized by the presence of two germanium atoms bonded to a phenyl group and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane typically involves the reaction of chloro(trimethyl)germane with a suitable phenyl derivative under controlled conditions. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate the phenyl derivative, followed by the addition of chloro(trimethyl)germane to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the germanium atoms to lower oxidation states.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of advanced materials, such as semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane involves its interaction with molecular targets through its germanium atoms. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylgermane: A simpler organogermanium compound with only one germanium atom.
Phenylgermane: Contains a phenyl group bonded to a single germanium atom.
Tetramethylgermane: Features four methyl groups bonded to a single germanium atom.
Uniqueness
Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane is unique due to the presence of two germanium atoms and its specific structural arrangement. This configuration imparts distinct chemical properties and reactivity compared to other organogermanium compounds.
Propriétés
Numéro CAS |
113419-98-0 |
|---|---|
Formule moléculaire |
C13H24Ge2 |
Poids moléculaire |
325.6 g/mol |
Nom IUPAC |
trimethyl-[2-(trimethylgermylmethyl)phenyl]germane |
InChI |
InChI=1S/C13H24Ge2/c1-14(2,3)11-12-9-7-8-10-13(12)15(4,5)6/h7-10H,11H2,1-6H3 |
Clé InChI |
LOYNQTQYAAZACI-UHFFFAOYSA-N |
SMILES canonique |
C[Ge](C)(C)CC1=CC=CC=C1[Ge](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)



![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)





![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)


